Product packaging for 3-Bromo-4-fluoro-2-methylbenzaldehyde(Cat. No.:)

3-Bromo-4-fluoro-2-methylbenzaldehyde

Cat. No.: B13558595
M. Wt: 217.03 g/mol
InChI Key: MPBPUHUXTXIRRY-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methylbenzaldehyde (CAS 1784360-02-6) is a valuable halogenated benzaldehyde derivative serving as a key synthetic intermediate in advanced organic and medicinal chemistry research. With the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol, this compound features a benzaldehyde core strategically substituted with bromo and fluoro groups at the 3- and 4- positions, respectively, and a methyl group at the 2-position . This specific substitution pattern creates a multifunctional building block that undergoes diverse transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and further functionalization of the aldehyde group. Its primary research application lies in the synthesis of complex molecules for pharmaceutical development, particularly in constructing active pharmaceutical ingredients (APIs) and exploring structure-activity relationships in drug discovery projects . The compound is also employed in agrochemical research for creating novel active molecules and in materials science for developing specialty chemicals . Proper storage requires an inert atmosphere at 2-8°C to maintain stability and purity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO B13558595 3-Bromo-4-fluoro-2-methylbenzaldehyde

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

3-bromo-4-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-3-7(10)8(5)9/h2-4H,1H3

InChI Key

MPBPUHUXTXIRRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)F)C=O

Origin of Product

United States

Preparation Methods

Bromination via Hypochlorite-Mediated Electrophilic Aromatic Substitution

Methodology Highlights:

  • Reagents : 4-Fluoro-2-methylbenzaldehyde, sodium bromide, sodium hypochlorite (NaClO), hydrochloric acid, dichloromethane.
  • Process : The process involves dissolving the starting aromatic aldehyde in dichloromethane, adding sodium bromide and hydrochloric acid to generate a brominating environment, then introducing sodium hypochlorite dropwise under ultrasonic agitation at 20-25°C.
  • Reaction Control : The ultrasonic waves facilitate better mixing and regioselectivity, targeting the meta position relative to the aldehyde group, which is consistent with electrophilic substitution patterns.
  • Outcome : The method yields 3-bromo-4-fluoro-2-methylbenzaldehyde with high purity (~99%) and yields exceeding 90%.

Advantages : No use of toxic bromine or chlorine gases; the process is environmentally friendly, scalable, and yields are high.

Reaction Equation:

$$
\text{4-Fluoro-2-methylbenzaldehyde} + \text{Br}_2 \xrightarrow[\text{NaClO}]{\text{Acid, ultrasonic}} \text{this compound}
$$

(Note: Bromine is generated in situ from sodium hypochlorite and sodium bromide.)

Bromination via Direct Electrophilic Substitution with Bromine

Methodology Highlights:

  • Reagents : Bromine (Br₂), catalyst (e.g., iron or iron(III) bromide), solvent such as acetic acid or dichloromethane.
  • Process : The aromatic aldehyde is dissolved in the solvent, and bromine is added dropwise under controlled temperature (typically 0-25°C).
  • Reaction Control : Temperature regulation minimizes polybromination and favors mono-bromination at the desired position.
  • Limitations : Handling bromine gas requires safety precautions; regioselectivity may require further purification.

Outcome : Generally yields are moderate (~70-80%), with purification needed to isolate the mono-brominated product.

Sequential Functionalization Approach

Methodology Highlights:

  • Step 1 : Synthesize 4-fluoro-2-methylbenzaldehyde via directed ortho-methylation or fluorination.
  • Step 2 : Brominate using selective conditions as described above.
  • Advantages : Precise regioselectivity and functional group compatibility.

Data Table Summarizing Preparation Methods

Method Reagents Conditions Yield (%) Environmental Impact Notes
Hypochlorite-mediated bromination Sodium bromide, sodium hypochlorite, HCl 20-25°C, ultrasonic agitation >90 Low toxicity, environmentally friendly In situ bromination, high yield
Direct bromination with bromine Bromine, FeBr₃ catalyst 0-25°C 70-80 Toxic gases, requires safety measures Regioselectivity depends on temperature
Sequential functionalization Various reagents Multi-step Variable Moderate Precise control over regioselectivity

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-Bromo-4-fluoro-2-methylbenzoic acid.

    Reduction: 3-Bromo-4-fluoro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-fluoro-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing bromine and fluorine atoms, which make the aldehyde carbon more susceptible to nucleophilic attack. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-bromo-4-fluoro-2-methylbenzaldehyde and its analogs:

Compound Name Substituents Formula MW Key Functional Group Reactivity Notes
This compound Br (3), F (4), CH₃ (2) C₈H₆BrFO 217.04 Aldehyde (-CHO) Electrophilic substitution at aldehyde; halogen-directed meta/para reactivity
4-Bromo-2-(trifluoromethyl)benzaldehyde Br (4), CF₃ (2) C₈H₄BrF₃O 257.02 Aldehyde (-CHO) Strong electron-withdrawing CF₃ group enhances electrophilicity
3-Bromo-6-fluoro-2-methylbenzoic acid Br (3), F (6), CH₃ (2), COOH C₈H₆BrFO₂ 233.04 Carboxylic acid (-COOH) Acid-catalyzed reactions (e.g., esterification); lower solubility in nonpolar solvents
4-Bromobenzaldehyde Br (4) C₇H₅BrO 185.02 Aldehyde (-CHO) Simpler structure; bromine at para position directs electrophiles to ortho/meta

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (Br, F, CF₃) decrease aromatic ring electron density, directing electrophilic attacks to specific positions. For example, the trifluoromethyl group in 4-bromo-2-(trifluoromethyl)benzaldehyde significantly increases electrophilicity compared to the methyl group in the target compound .
  • Functional Group Impact : Aldehydes (-CHO) are more reactive in nucleophilic additions (e.g., forming Schiff bases) compared to carboxylic acids (-COOH), which participate in acid-base reactions .

Physical and Chemical Properties

Property This compound 4-Bromo-2-(trifluoromethyl)benzaldehyde 3-Bromo-6-fluoro-2-methylbenzoic acid
Physical State Likely solid or liquid (inferred) Liquid Solid
Solubility Organic solvents (e.g., DCM, ethanol) Organic solvents Polar solvents (e.g., water, methanol)
Melting Point Not available Not reported ~150–160°C (estimated for benzoic acids)
Stability Stable under inert conditions Sensitive to moisture Stable; may decarboxylate at high temperatures

Notes:

  • The methyl group in this compound may slightly enhance solubility in nonpolar solvents compared to the trifluoromethyl analog .
  • Benzoic acid derivatives (e.g., 3-bromo-6-fluoro-2-methylbenzoic acid) exhibit higher polarity due to the -COOH group, limiting their utility in nonpolar reaction systems .

Regulatory Insights :

  • Brominated benzaldehydes often require stringent handling due to halogen-related toxicity. For example, 4-bromobenzaldehyde mandates proper ventilation and PPE .

Biological Activity

3-Bromo-4-fluoro-2-methylbenzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial properties, interactions with biological targets, and relevant case studies.

This compound has a molecular formula of C8H6BrF1O and is characterized by the presence of bromine and fluorine substituents on a benzene ring. This structural configuration is significant for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antibacterial properties, particularly against Gram-negative bacteria. For instance, in a study examining various derivatives, it was found that certain compounds showed significant inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli0.008
3-Bromo-4-fluoro-benzaldehydeK. pneumoniae0.03
4-Fluoro-3-phenoxy-benzaldehydeP. aeruginosa0.125

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes leads to cell death in susceptible bacterial strains .

Case Studies

  • Inhibition of Topoisomerases : A study indicated that derivatives of benzaldehyde compounds, including those with similar structures to this compound, showed effective inhibition against E. coli gyrase and topoisomerase IV. The IC50 values for these interactions were comparable to established antibiotics like ciprofloxacin .
  • Antiproliferative Effects : In vitro studies have also explored the antiproliferative effects of related compounds on cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity in prostate cancer cell lines, indicating potential applications in oncology .

Research Findings

Research indicates that the biological activity of this compound is influenced by its chemical structure, particularly the position and nature of substituents on the benzene ring. The presence of both bromine and fluorine atoms has been linked to enhanced interactions with biological targets, leading to improved efficacy in antibacterial activity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-negative bacteria
CytotoxicitySignificant effects on cancer cell lines
Enzyme InhibitionInhibition of topoisomerases

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 3-Bromo-4-fluoro-2-methylbenzaldehyde?

The synthesis of halogenated benzaldehydes typically involves halogenation, alkylation, or substitution reactions. For analogs like 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., dimethylformamide, DMF) under elevated temperatures are critical for efficient coupling reactions . For this compound, analogous protocols may apply, with adjustments to starting materials (e.g., bromo-fluoro-toluene derivatives) and reaction times to optimize yield. Inert atmospheres (e.g., nitrogen) are recommended to prevent aldehyde oxidation .

Q. What safety protocols should be followed when handling this compound?

Safety data sheets for related brominated aldehydes emphasize:

  • Eye/Skin Exposure : Immediate flushing with water for 15 minutes, followed by medical consultation .
  • Ingestion : Mouth rinsing (if conscious) and urgent medical attention .
  • Storage : Store in airtight containers away from light and moisture to prevent decomposition . Toxicity data are limited, so assume acute hazards and use personal protective equipment (PPE) .

Q. How can high purity be achieved during purification?

Common methods include:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for brominated aromatic aldehydes .
  • Recrystallization : Solvents like dichloromethane/hexane mixtures are effective for similar compounds .
  • Continuous Flow Processes : Industrial-scale purification may employ flow chemistry to enhance yield and reduce side products .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for functional studies?

The aldehyde and halogen substituents enable diverse reactions:

  • Nucleophilic Substitution : Replace bromine with amines or thiols under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Aldehyde Functionalization : Convert the aldehyde to oximes, hydrazones, or carboxylic acids via oxidation .
  • Electrophilic Aromatic Substitution : Fluorine and bromine direct further substitutions (e.g., nitration) at specific ring positions .

Q. How should contradictory spectroscopic data (e.g., NMR, IR) be resolved?

  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for functional group verification .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystallizable .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group in Pd-catalyzed reactions. Steric and electronic effects from the methyl and fluorine substituents influence reaction rates:

  • Steric Hindrance : The 2-methyl group may slow transmetallation in cross-couplings, requiring bulky ligands (e.g., XPhos) .
  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the bromine site, favoring oxidative addition .

Q. How does the substitution pattern affect biological activity compared to analogs?

Comparative studies of trifluoromethyl- and bromo-substituted benzaldehydes show:

  • Bioactivity : Fluorine and bromine enhance lipophilicity and membrane permeability, critical for drug candidates .
  • Substitution Position : 4-Fluoro-2-methyl groups may sterically block metabolic degradation, improving pharmacokinetics in analogs .

Q. What strategies mitigate degradation during long-term storage?

  • Stabilization : Add antioxidants (e.g., BHT) or store under argon to prevent aldehyde oxidation .
  • Low-Temperature Storage : Keep at –20°C in amber vials to minimize photolytic debromination .

Methodological Challenges

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent ratios to identify robust conditions .
  • Microwave-Assisted Synthesis : Reduces reaction times for halogenated compounds compared to conventional heating .

Q. What analytical techniques are most reliable for characterizing trace impurities?

  • HPLC-MS : Detects low-level byproducts (e.g., dehalogenated species) with high sensitivity .
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures .

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